2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-METHYL-N-PHENYLACETAMIDE is an organic heterobicyclic compound. It is a member of the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by its complex structure, which includes a quinazolinone core with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-METHYL-N-PHENYLACETAMIDE typically involves multiple steps. One common method is the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of heteroatoms within the rings . This process can be catalyzed by acids or bases and is often accelerated by heat or light.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and large-scale reactors for synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-METHYL-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-METHYL-N-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-5,6,7,8-TETRAHYDRO- 1BENZOTHIOLO[2,3-D]PYRIMIDIN-1-YL]ACETAMIDE : This compound shares a similar core structure but includes a benzothiolo group .
- Indole Derivatives : These compounds have a similar aromatic structure and exhibit diverse biological activities .
Uniqueness
What sets 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-METHYL-N-PHENYLACETAMIDE apart is its specific combination of functional groups and its unique biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C25H23N3O3/c1-26(20-12-6-3-7-13-20)23(29)18-28-22-15-9-8-14-21(22)24(30)27(25(28)31)17-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3 |
InChI Key |
MQKFUVJXAYYUJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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